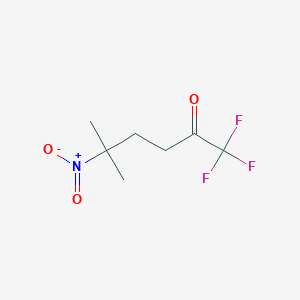![molecular formula C22H40O6 B12566770 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate CAS No. 192180-46-4](/img/structure/B12566770.png)
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate is a chemical compound with the molecular formula C22H40O6. . This compound is characterized by its ester functional groups and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate typically involves esterification reactions. One common method is the reaction of 4-methylhexanoic acid with 1,2,3-propanetriol (glycerol) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-methylhexanoic acid and glycerol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-Methylhexanoic acid and glycerol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate involves its interaction with specific molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active components such as 4-methylhexanoic acid and glycerol. These components can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(hexanoyloxy)propyl 4-methylhexanoate: A similar compound with slight variations in its ester groups.
Hexanoic acid derivatives: Compounds with similar ester functional groups but different alkyl chains.
Uniqueness
3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate is unique due to its specific ester configuration and the presence of the 4-methylhexanoic acid moiety. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
192180-46-4 |
|---|---|
Molekularformel |
C22H40O6 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2,3-di(hexanoyloxy)propyl 4-methylhexanoate |
InChI |
InChI=1S/C22H40O6/c1-5-8-10-12-20(23)26-16-19(28-22(25)13-11-9-6-2)17-27-21(24)15-14-18(4)7-3/h18-19H,5-17H2,1-4H3 |
InChI-Schlüssel |
GJSMDIBTZYLARF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC(COC(=O)CCC(C)CC)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



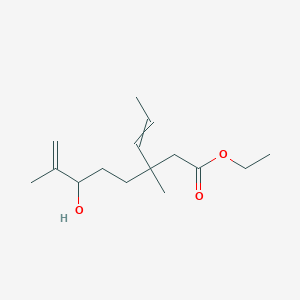
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
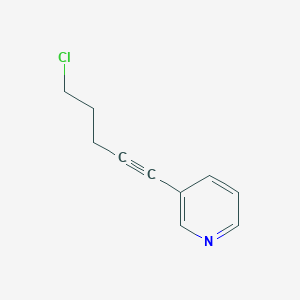
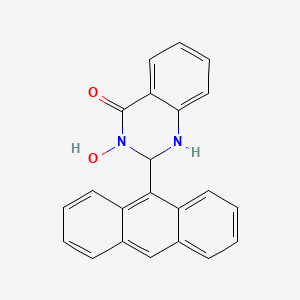
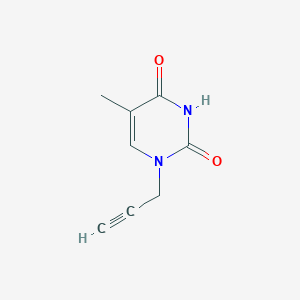
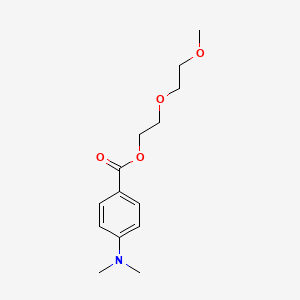
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)

![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
